methyl 4-(1H-indazole-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-indazole-3-amido)benzoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indazole moiety through an amide bond, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1H-indazole-3-amido)benzoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Amidation Reaction: The indazole core is then reacted with 4-aminobenzoic acid to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indazole-3-amido)benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 4-(1H-indazole-3-amido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(1H-indazole-3-amido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxamide and 1H-indazole-3-carboxylic acid share structural similarities with methyl 4-(1H-indazole-3-amido)benzoate.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol also share a similar heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of an indazole moiety with a benzoate ester and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-(1H-indazole-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)10-6-8-11(9-7-10)17-15(20)14-12-4-2-3-5-13(12)18-19-14/h2-9H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWOBBGDKYPDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.